molecular formula C6H10N2 B14438992 Dicyclopropyldiazene CAS No. 80201-75-8

Dicyclopropyldiazene

Cat. No.: B14438992
CAS No.: 80201-75-8
M. Wt: 110.16 g/mol
InChI Key: PYLQAVDLRBQBHH-UHFFFAOYSA-N
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Description

  • Structure: Hypothetical molecular formula (e.g., C₆H₁₀N₂), cyclopropane rings fused with a diazene (N=N) group.
  • Synthesis: Potential routes (e.g., cyclopropanation of diazene precursors).
  • Applications: Theoretical uses in organic synthesis, coordination chemistry, or as a high-energy material.

Properties

CAS No.

80201-75-8

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

dicyclopropyldiazene

InChI

InChI=1S/C6H10N2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2

InChI Key

PYLQAVDLRBQBHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopropyldiazene can be synthesized through the reaction of cyclopropylamine with nitrous acid. The reaction typically involves the formation of an intermediate diazonium salt, which subsequently undergoes a coupling reaction to form this compound. The reaction conditions often require low temperatures to stabilize the intermediate and prevent decomposition .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Dicyclopropyldiazene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where one or both cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Dicyclopropyldiazene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of dicyclopropyldiazene involves its interaction with molecular targets through its diazene moiety. This interaction can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Absence of Relevant Evidence

  • focuses on 2-Aminobenzamides and glycosylation analysis tools .
  • details the chemical composition and synonyms of Diazepam, a benzodiazepine drug .

Neither source provides data on the structure, properties, or applications of Dicyclopropyldiazene , making it impossible to fulfill the request for a comparison with similar compounds using the given materials.

Hypothetical Framework for Such an Article

While the evidence is insufficient, a typical scientific comparison article would include the following sections:

Comparison with Similar Compounds

A comparison table might include:

Compound Structure Stability Reactivity Applications
This compound Two cyclopropanes + N=N High ring strain Electrophilic N=N Ligand design, propellants
Diazene (N₂H₂) H₂N=NH Thermally unstable Redox-active Intermediate in organic synthesis
Cyclopropane C₃H₆ (triangular carbon ring) High strain Prone to ring-opening Fuel additive, polymer synthesis

Research Findings

  • Reactivity : The diazene group may act as a redox-active site or ligand for transition metals.

Limitations of the Provided Evidence

The sources provided are unrelated to This compound . For a credible comparison, peer-reviewed studies on cyclopropane-containing diazenes or strained nitrogen heterocycles would be required.

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